

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Kopsinine

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Compound of Interest		
Compound Name:	Kopsinine	
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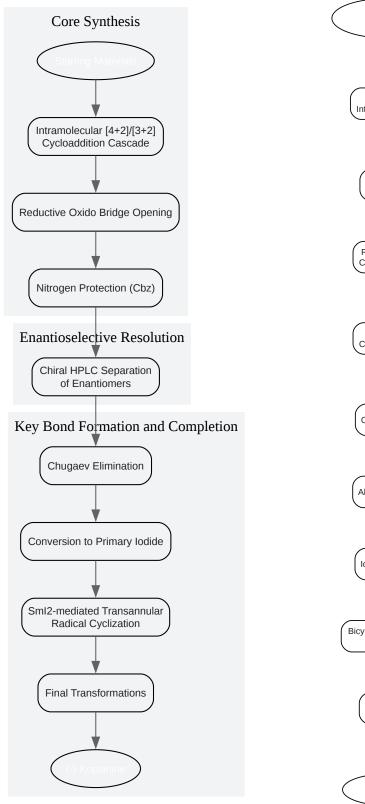
This document provides a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-**Kopsinine**, a complex indole alkaloid. The featured strategy, developed by the Boger research group, employs a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to construct the core pentacyclic framework and a late-stage Sml2-mediated transannular free radical conjugate addition to forge the signature bicyclo[2.2.2]octane system. This approach allows for a divergent synthesis, providing access to other related alkaloids from a common intermediate.

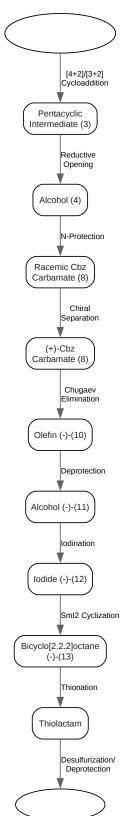
Synthetic Strategy Overview

The enantioselective synthesis of (-)-**Kopsinine** is a multi-step process that begins with the construction of a key pentacyclic intermediate via a cycloaddition cascade. Enantiomeric resolution is achieved through chiral chromatography of a later intermediate. The pivotal bicyclo[2.2.2]octane core is installed via a samarium(II) iodide-mediated transannular cyclization. The final steps involve functional group manipulations to afford the natural product.

Logical Workflow of the Synthesis







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